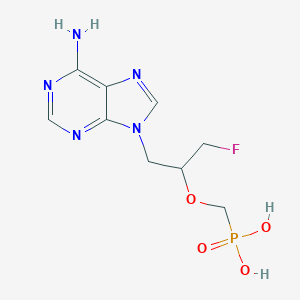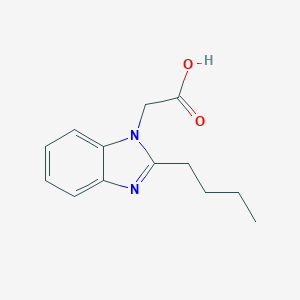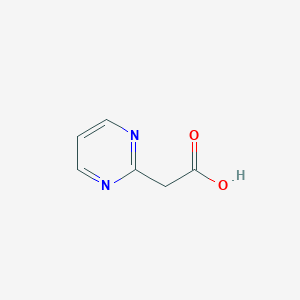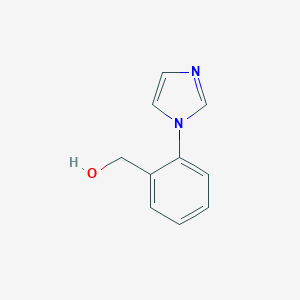
2-(4-Phenylphenyl)acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamidine derivatives is a topic of interest in several papers. For instance, the synthesis of N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines involves reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with suitable reactive aromatic amines . Another paper describes the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide by reacting 4-chlorophenol with N-phenyl dichloroacetamide . These methods highlight the versatility of acetamidine chemistry and the potential for synthesizing a compound like "2-(4-Phenylphenyl)acetamidine" through similar synthetic strategies.
Molecular Structure Analysis
The molecular structures of synthesized acetamidine derivatives are typically confirmed using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . X-ray single-crystal diffraction is also used to verify the molecular structures of certain derivatives . These techniques would be essential in analyzing the molecular structure of "2-(4-Phenylphenyl)acetamidine" to ensure its correct synthesis and to understand its structural properties.
Chemical Reactions Analysis
Acetamidine derivatives can participate in various chemical reactions. For example, the paper on the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate discusses its use in oxidative reactions, demonstrating the compound's capabilities as an oxidant . This suggests that acetamidine derivatives can be reactive and may serve as intermediates or reagents in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamidine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as halogens or silyl groups can affect properties like solubility, melting point, and reactivity . The papers do not provide specific data on the physical and chemical properties of "2-(4-Phenylphenyl)acetamidine," but similar compounds' properties can offer a general understanding of what might be expected for this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Antimicrobial Evaluation : A study by Gul et al. (2017) focused on synthesizing derivatives of 2-(4-Phenylphenyl)acetamidine, which showed significant antimicrobial activity against various microbial species. This suggests its potential application in developing new antimicrobial agents (Gul et al., 2017).
- Anti-inflammatory and Antipyretic Properties : Research by Fayed et al. (2021) demonstrated that derivatives of this compound possess anti-inflammatory, antipyretic, and ulcerogenic properties, indicating potential therapeutic applications in these areas (Fayed et al., 2021).
Chemical Properties and Reactions
- Complex Formation : A study by Nonoyama et al. (1975) reported on the complex formation of related acetamide compounds with various metals, suggesting its use in the field of inorganic chemistry, especially in the synthesis of metal complexes (Nonoyama et al., 1975).
- Cyclopalladation Studies : Mossi et al. (1992) explored the cyclopalladation of acetamide derivatives, which is significant for understanding the reactivity of these compounds in coordination chemistry (Mossi et al., 1992).
Potential in Water Treatment and Environmental Applications
- Water Treatment : A study by Qi et al. (2020) investigated the use of related compounds in enhancing the degradation of contaminants in water treatment processes, highlighting its environmental applications (Qi et al., 2020).
Enzyme Inhibition and Anticancer Properties
- Enzyme Inhibition and Anticancer Agents : Research by Sultana et al. (2016) highlighted the potential of aryl acetamide derived complexes, including those related to 2-(4-Phenylphenyl)acetamidine, as enzyme inhibitors and anticancer agents (Sultana et al., 2016).
Pharmacokinetics and Drug Development
- Medicinal Chemistry and Drug Development : Studies by Rani et al. (2014) and Magadum et al. (2018) contribute to understanding the pharmacokinetics and potential drug development applications of related compounds (Rani et al., 2014), (Magadum et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQCUYDKYMXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)acetamidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














